molecular formula C7H9NO B1329399 2-Ethylpyridine 1-oxide CAS No. 4833-24-3

2-Ethylpyridine 1-oxide

Cat. No. B1329399
CAS RN: 4833-24-3
M. Wt: 123.15 g/mol
InChI Key: UOLHRLVWZSCASU-UHFFFAOYSA-N
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Description

2-Ethylpyridine 1-oxide is a chemical compound related to the pyridine family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 2-Ethylpyridine 1-oxide, they do provide insights into the behavior of similar compounds and their derivatives, which can be extrapolated to understand the properties and reactions of 2-Ethylpyridine 1-oxide.

Synthesis Analysis

The synthesis of pyridine N-oxide derivatives can be complex, involving various catalysts and reaction conditions. For instance, the synthesis of nickel 2-iminopyridine N-oxide complexes involves different substitution patterns on the pyridine ring, which affect the catalytic activity for ethylene polymerization . Similarly, chemoenzymatic synthesis methods have been used to create chiral 2,2'-bipyridine ligands and their N-oxide derivatives, indicating that enzymatic processes can be employed to synthesize N-oxide derivatives with high enantioselectivity .

Molecular Structure Analysis

The molecular structure of pyridine N-oxides is characterized by the presence of a nitrogen-oxygen (N-O) bond. In the case of 2-hydroxymethylpyridine N-oxide, X-ray diffraction studies have shown that the N-O dative bond length is 1.321 Å, and the dative oxygen is involved in intermolecular hydrogen bonding . This information suggests that in 2-Ethylpyridine 1-oxide, the N-O bond would play a crucial role in its molecular structure and interactions.

Chemical Reactions Analysis

Pyridine N-oxides can undergo various chemical reactions, including oxidation, reduction, and rearrangement. For example, 2-ethyl-4-thiocarbamoylpyridine exhibits oxidation and reduction reactions at different pH levels, which are dependent on the electrochemical properties of the compound . The Meisenheimer rearrangement of 2-ethyl-1,4,5,10b-tetrahydro-2H-azetopyrido[3,4-b]indole N-oxides leads to the formation of epoxyhexahydroazocino[5,6-b]indoles, demonstrating the reactivity of N-oxides under oxidative conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine N-oxides are influenced by their substituents and reaction conditions. The catalytic oxydehydrogenation of 2-ethylpyridine, for example, has been studied using various metal oxides and phosphates as catalysts, with SnO2 SiO2 showing promising results in terms of conversion and selectivity . These findings suggest that the physical and chemical properties of 2-Ethylpyridine 1-oxide would be similarly affected by the choice of catalyst and reaction parameters.

Scientific Research Applications

Catalytic Applications

2-Ethylpyridine 1-oxide has been studied in the context of catalysis. For example, its derivative, 2-ethylpyridine, was used in catalytic oxydehydrogenation processes, demonstrating potential in mild oxidation-dehydrogenation reactions. The catalyst SnO2 SiO2 showed particular promise, with high initial conversion and selectivity rates, and the capacity for regeneration through air exposure (Moscotti & Forni, 1996).

Monolayer Studies

Studies have been conducted on the interaction of alkylpyridine oxides, including ethylpyridine oxides, with monosilicic acid. This research helps in understanding the properties of pyridine oxide monolayers, which are useful in various scientific and industrial applications (Holt & Nasrallah, 1969).

Polymer Chemistry

2-Ethylpyridine 1-oxide derivatives have been explored in polymer chemistry. For instance, poly-(2-vinylpyridine 1-oxide) and its alkyl derivatives have been synthesized and studied for their electronic spectra and interaction with silicic acid, providing insights into the behavior of these polymers (Holt & Lindsay, 1969).

Polarographic Analysis

The polarographic behavior of pyridine N-oxides, including ethylpyridine N-oxides, has been investigated, offering valuable information about the electrochemical properties of these compounds, which is useful for various analytical applications (Kubota & Miyazaki, 1962).

Metallo-Supramolecular Polymers

Research into metallo-supramolecular polymers using poly(ethylene oxide) derivatives, including those related to 2-ethylpyridine 1-oxide, has been conducted. These studies contribute to the understanding of the synthesis and properties of such polymers, which have potential applications in materials science and nanotechnology (Schmatloch et al., 2003).

Coordination Chemistry and Catalysis

2-Ethylpyridine 1-oxide derivatives have also been examined in coordination chemistry and as catalysts in polymerization processes. For example, nickel 2-iminopyridine N-oxide complexes havebeen studied for their activity in ethylene polymerization, demonstrating the potential of these compounds in catalytic applications. The electronic properties of the ligands, such as electron-donating or withdrawing groups, have a significant impact on catalytic activity and selectivity (Brasse et al., 2008).

Dehydrogenation Studies

2-Ethylpyridine has been used in studies focusing on dehydrogenation over mixed oxide catalysts. These studies provide insights into the production of vinylpyridine derivatives, which are important in the chemical industry (Artamonov et al., 1967).

Supramolecular Assemblies

Investigations into supramolecular assemblies involving poly(ethylene oxide) modified with terpyridine end groups, related to 2-ethylpyridine 1-oxide, have led to the creation of nanoporous thin films. These studies have applications in the development of advanced materials with specific properties (Mugemana et al., 2012).

Synthesis and Reactivity

Research on the synthesis and reactivity of N-oxides of pyridylacetylenic amines, derived from compounds like 2-methyl-5-ethynylpyridine N-oxide, has contributed to the understanding of these compounds' properties and potential applications in various chemical processes (Ikramov et al., 2021).

properties

IUPAC Name

2-ethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLHRLVWZSCASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=[N+]1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197489
Record name 2-Ethylpyridine 1-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylpyridine 1-oxide

CAS RN

4833-24-3
Record name Pyridine, 2-ethyl-, 1-oxide
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Record name 2-Ethylpyridine 1-oxide
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Record name 2-Ethylpyridine 1-oxide
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Record name 2-Ethylpyridine 1-oxide
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Record name 2-ethylpyridine 1-oxide
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Synthesis routes and methods

Procedure details

To the solution 500 g (4.7 mol) 2-ethylpyridine in 2.0 L acetic acid is added H2O2 (1586.0 g, 13.900 mol). Then the mixture is heated to 80° C. overnight. After cooling to room RT, the mixture is poured into the crushed ice, and extracted with DCM (8×1.0 L). The DCM layers are combined, washed with saturated Na2SO3 solution, dried over anhydrous Na2SO4. The solvent is removed in vaccuo to afford the title compound.
[Compound]
Name
solution
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Name
Quantity
1586 g
Type
reactant
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Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
PF Holt, ET Nasrallah - Journal of the Chemical Society B: Physical …, 1968 - pubs.rsc.org
… and 2-Ethylpyridine 1-oxide were prepared by oxidising the corresponding ethylpyridine with hydrogen peroxide in glacial acetic acid.4 The 4-isomer was crystallised from acetone-ether…
Number of citations: 23 pubs.rsc.org
VN Hasirci, PF Holt - … Archives of Occupational and Environmental Health, 1977 - Springer
Schlipköter and Brockhaus found that poly(2-vinylpyridine 1-oxide) (PVNO) will inhibit the fibrosis that normally follows the inhalation of silica dust by animals. There is some doubt …
Number of citations: 8 link.springer.com
DM Abramovitch - 1981 - elibrary.ru
… Thus, 2-benzylpyridine-1-oxide and N-phenyl-benzimidoyl chloride gives p-2-benzylpyridylbenzanilide and (alpha),(alpha)''-bis(2-pyridyl)benzyl, while 2-ethylpyridine-1-oxide and N-…
Number of citations: 0 elibrary.ru
R Schoental, S Glbbard - Nature, 1967 - nature.com
… A similar shift is not observed when monosilicic acid is added to 2-ethylpyridine 1-oxide. A slight shift in the spectrum of poly-4-vinylpyridine-1-oxide in the presence of monosilicic acid …
Number of citations: 72 www.nature.com
DS Dyer, RO Ragsdale - Inorganic Chemistry, 1969 - ACS Publications
… also observed in each of the spectraof the2-methylpyridine 1-oxide, 2-ethylpyridine 1-oxide, 2,4-dimethylpyridine 1-oxide, and quinoline 1-oxide complexes, but in addition a singlet …
Number of citations: 32 pubs.acs.org
CS Wang, PH Dixneuf, JF Soulé - Organic & biomolecular chemistry, 2018 - pubs.rsc.org
… This reaction is successful for the formation of tertiary carbons, as from 2-ethylpyridine 1-oxide the tosyloxylated product 9 is obtained in 55% yield. The reaction tolerated a bromo or an …
Number of citations: 10 pubs.rsc.org
D Andreotti, E Miserazzi, A Nalin, A Pozzan, R Profeta… - Tetrahedron …, 2010 - Elsevier
… To a solution of 2-ethylpyridine 1-oxide 8b (100 mg, 0.812 mmol) and TEA (0.340 mL, 2.436 mmol, 3 equiv) in isopropanol (4 mL) under argon at −30 C, (R)-Mosher’s acyl chloride (…
Number of citations: 16 www.sciencedirect.com
PF Holt, H Lindsay, ET Nasrallah - Nature, 1967 - nature.com
… A similar shift is not observed when monosilicic acid is added to 2-ethylpyridine 1-oxide. A slight shift in the spectrum of poly-4-vinylpyridine-1-oxide in the presence of monosilicic acid …
Number of citations: 7 www.nature.com
S Chen, S Yang, H Wang, Y Niu - Synthesis, 2022 - thieme-connect.com
A simple continuous flow microreactor was successfully constructed for the N-oxidation of pyridine. The continuous flow microreactor used titanium silicalite (TS-1) in a packed-bed …
Number of citations: 1 www.thieme-connect.com
DS Huang - 1987 - search.proquest.com
A series of thioether-or alkyl-substituted catechols were synthesized, and their reactions with the aromatic ring-cleaving enzymes catechol 1, 2-dioxygenase and catechol 2, 3-…
Number of citations: 1 search.proquest.com

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